B1578796 Beta-Amyloid (1-20)

Beta-Amyloid (1-20)

Numéro de catalogue: B1578796
Poids moléculaire: 2461.7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (1-20) is a useful research compound. Molecular weight is 2461.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diagnostic Applications

Cerebrospinal Fluid (CSF) Biomarkers

One of the primary applications of Beta-Amyloid (1-20) is its use as a biomarker in cerebrospinal fluid (CSF) for diagnosing Alzheimer's disease. Studies have consistently shown that levels of CSF β-Amyloid(1-42), which is closely related to β-Amyloid(1-20), are significantly lower in patients with AD compared to healthy controls. For example, a study utilizing enzyme-linked immunosorbent assays (ELISAs) demonstrated a marked decrease in CSF β-Amyloid(1-42) levels in AD patients, suggesting its potential as an early biochemical marker for the disease .

Study Methodology Findings
JAMA Neurology StudyELISA and Western BlotSignificant decrease in CSF β-Amyloid(1-42) levels in AD patients compared to controls .
Gabelle et al.Longitudinal AnalysisCorrelation between decreased β-Amyloid levels and cognitive decline over time .

Therapeutic Applications

Aβ-Based Therapies

Beta-Amyloid peptides have been pivotal in developing therapeutic strategies targeting Alzheimer’s disease. Recent advancements include monoclonal antibodies designed to target Aβ aggregates. Notable examples are:

  • Aducanumab : Approved by the FDA for its ability to reduce Aβ plaques in early AD patients.
  • Donanemab : Demonstrated superior brain amyloid clearance compared to Aducanumab in clinical trials.
  • Lecanemab : Shown to reduce markers of amyloid and moderately improve cognitive decline .

These therapies aim to modify disease progression by targeting the accumulation of Aβ peptides in the brain.

Research Applications

Animal Models and Mechanistic Studies

Animal models, particularly transgenic mice expressing human Aβ peptides, have been instrumental in understanding the mechanisms underlying AD pathology. Research has indicated that soluble oligomeric forms of Aβ are more toxic than fibrillar forms, leading to neuronal damage and cognitive deficits. For instance, studies have shown that higher concentrations of Aβ(1-42) correlate with increased neurofibrillary tangles and accelerated disease progression .

Research Focus Findings
Oligomer ToxicitySoluble oligomers trigger neurotoxicity more than fibrils .
Transgenic Mouse StudiesAβ deposition correlates with cognitive decline and tau pathology .

Biomarker Development

The measurement of Aβ peptides in plasma and CSF is being explored as a non-invasive method for diagnosing Alzheimer's disease. While results have been mixed regarding plasma Aβ levels as predictive biomarkers, ongoing studies aim to refine these measurements to enhance diagnostic accuracy .

Case Study 1: Diagnostic Utility of CSF β-Amyloid(1-42)

In a cohort study conducted in Sweden, researchers analyzed CSF samples from individuals with memory disturbances. They found that lower levels of β-Amyloid(1-42) were indicative of early-stage Alzheimer's disease, emphasizing its potential utility as a diagnostic marker .

Case Study 2: Efficacy of Monoclonal Antibodies

In recent clinical trials involving Aducanumab and Lecanemab, researchers observed significant reductions in amyloid plaque burden among treated patients compared to placebo groups. These findings support the hypothesis that targeting Aβ can lead to meaningful clinical outcomes in Alzheimer's disease management .

Propriétés

Poids moléculaire

2461.7

Séquence

DAEFRHDSGYEVHHQKLVFF

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.